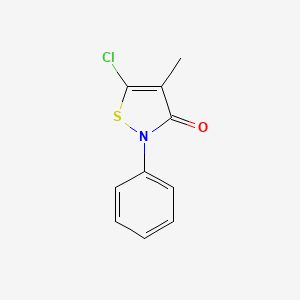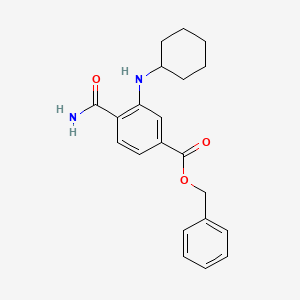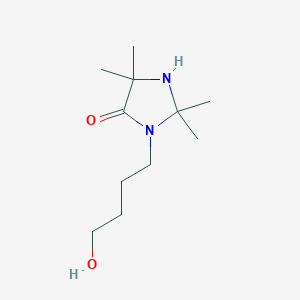
(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1,3-Dioxolan-2-yl)ethyl)zinc(II) bromide: is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the preparation of various organic intermediates and has significant applications in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2-(1,3-dioxolan-2-yl)ethyl bromide+Zn→(2-(1,3-dioxolan-2-yl)ethyl)zinc(II) bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in the presence of a catalyst like palladium or nickel.
Coupling Reactions: Involve reagents such as aryl halides and are usually catalyzed by palladium complexes under inert conditions.
Major Products: The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
Chemistry: In organic chemistry, (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is used as a reagent for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is employed in the production of various organic intermediates that are essential for the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE exerts its effects involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the organic group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the final product.
類似化合物との比較
- (1,3-Dioxolan-2-ylmethyl)zinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- Propylzinc bromide
- 3-Ethoxy-3-oxopropylzinc bromide
Uniqueness: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable organozinc intermediates makes it particularly valuable in the formation of carbon-carbon bonds, setting it apart from other similar compounds.
特性
分子式 |
C5H9BrO2Zn |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
zinc;2-ethyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChIキー |
FBIHMCAQTQOHLI-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CC1OCCO1.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanol](/img/structure/B8318286.png)




![2-[(Isopropylcarbonyl)thio]benzoic acid](/img/structure/B8318330.png)

![6,7-Dihydro-5H-pyrano[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B8318354.png)
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetic acid](/img/structure/B8318366.png)
